Product packaging for 5-Bromo-7-fluoro-6-methoxy-1H-indazole(Cat. No.:CAS No. 2404734-16-1)

5-Bromo-7-fluoro-6-methoxy-1H-indazole

Cat. No.: B6293283
CAS No.: 2404734-16-1
M. Wt: 245.05 g/mol
InChI Key: TZKQJWKVMIZNML-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-6-methoxy-1H-indazole is a high-purity, multifunctional heterocyclic compound designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in biologically active molecules and approved therapeutics . This particular derivative is functionalized with bromo, fluoro, and methoxy substituents, providing distinct sites for chemical modification—the bromo group allows for palladium-catalyzed cross-coupling reactions, the fluorine can influence metabolic stability and bioavailability, and the methoxy group contributes to electronic and steric properties . Indazole-containing derivatives are recognized for displaying a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects . As such, this compound serves as a versatile building block for the synthesis of novel molecular entities, particularly in the development of potential kinase inhibitors and other targeted therapies, analogous to FDA-approved indazole-based drugs like pazopanib . Researchers can employ this intermediate to construct complex molecules for high-throughput screening , structure-activity relationship (SAR) studies , and the optimization of lead compounds. Please Note: This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate precautions; refer to the supplied Safety Data Sheet for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFN2O B6293283 5-Bromo-7-fluoro-6-methoxy-1H-indazole CAS No. 2404734-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-fluoro-6-methoxy-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O/c1-13-8-5(9)2-4-3-11-12-7(4)6(8)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKQJWKVMIZNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Bromo 7 Fluoro 6 Methoxy 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 5-Bromo-7-fluoro-6-methoxy-1H-indazole would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments to assign all proton, carbon, fluorine, and nitrogen environments.

¹⁹F NMR for Fluorine Substitution Confirmation

The ¹⁹F NMR spectrum is a highly specific technique for observing fluorine atoms. For this compound, a single signal would be expected, confirming the presence of the fluorine atom at the C-7 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and the neighboring proton (H-4) would be observable in both the ¹H and ¹⁹F NMR spectra, providing definitive evidence for their relative positions.

¹⁵N NMR for Nitrogen Atom Characterization

While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the indazole ring. The chemical shifts of the two nitrogen atoms would be different, reflecting their distinct bonding environments (pyrrolic vs. pyridinic). This technique can be particularly useful for studying tautomerism in indazole systems.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, although for this specific molecule with a single aromatic proton, its application would be limited to confirming the absence of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals of the methoxy (B1213986) group and the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons over two or three bonds. It would be instrumental in piecing together the entire carbon skeleton by, for example, showing correlations from the methoxy protons to the C-6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. It could be used to confirm the relative positions of the methoxy group and the fluorine atom by observing through-space interactions between the methoxy protons and the fluorine or the H-4 proton.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

The vibrational modes of this compound would be dominated by the characteristic frequencies of its constituent functional groups. The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the IR spectrum, typically in the range of 3100-3000 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed around 3100-3000 cm⁻¹.

The methoxy group (-OCH₃) would exhibit characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ region. The C-O stretching vibration of the methoxy group would likely produce a strong band in the IR spectrum, typically around 1250 cm⁻¹ and another in the 1050-1000 cm⁻¹ region.

The C=C and C=N stretching vibrations within the fused aromatic ring system are expected to give rise to a series of bands in the 1600-1400 cm⁻¹ region of both IR and Raman spectra. The C-F and C-Br stretching vibrations are also characteristic. The C-F stretch typically appears in the 1400-1000 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, usually between 600 and 500 cm⁻¹.

In-plane and out-of-plane bending vibrations of the N-H and C-H bonds would also be present, contributing to the fingerprint region of the spectra (below 1500 cm⁻¹). For instance, a study on 5-bromo-1H-benzimidazole provides a reference for the assignment of vibrational frequencies in a similar heterocyclic system. dergipark.org.tr

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
N-HStretching3100-3000Medium-Broad (IR)
Aromatic C-HStretching3100-3000Medium
Methoxy (-OCH₃) C-HStretching2950-2850Medium
C=C / C=N (Ring)Stretching1600-1400Medium-Strong
Methoxy (-OCH₃) C-OStretching1275-1200 & 1050-1000Strong (IR)
C-FStretching1400-1000Strong (IR)
C-BrStretching600-500Medium-Strong

This table is predictive and based on characteristic group frequencies and data from analogous structures.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

While a specific single crystal X-ray diffraction study for this compound was not found, analysis of related indazole derivatives provides significant insight into the expected molecular geometry, bond parameters, and intermolecular interactions. acs.orgacs.orgnih.gov

Determination of Molecular Geometry and Bond Parameters

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For an indazole derivative, this technique would provide accurate measurements of bond lengths, bond angles, and torsion angles.

The indazole core, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, is expected to be largely planar. Substituents on the ring will influence the local geometry. For instance, in a related structure, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dihydroindene moiety was found to be nearly planar. nih.gov The bond lengths within the heterocyclic ring would reflect the aromatic character and the influence of the nitrogen atoms. The C-Br, C-F, and C-O bond lengths would be consistent with standard values for these single bonds to an aromatic ring. The methoxy group's C-O-C bond angle would be approximately 109.5°.

Table 2: Representative Bond Parameters from Analogous Indazole Structures

BondTypical Bond Length (Å)AngleTypical Bond Angle (°)
C-C (aromatic)1.36 - 1.42C-N-N~110-115
C-N (aromatic)1.32 - 1.38N-N-C~105-110
N-N~1.35C-C-C (benzene ring)~120
C-Br~1.90C-O-C (methoxy)~109.5
C-F~1.35
C-O (methoxy)~1.36 (aromatic-O), ~1.43 (O-CH₃)

Data are generalized from studies on related heterocyclic compounds.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The N-H group of the indazole ring is a potent hydrogen bond donor, and the nitrogen atom at position 2 is a hydrogen bond acceptor. This facilitates the formation of intermolecular N-H···N hydrogen bonds, often leading to the creation of dimers or extended chains in the crystal lattice. acs.orgresearchgate.net The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

The planar aromatic system of the indazole core allows for π-π stacking interactions between adjacent molecules. researchgate.net These interactions, where the electron-rich π systems of the rings overlap, contribute significantly to the stability of the crystal structure. The presence of electron-withdrawing fluorine and bromine atoms can influence the nature of these stacking interactions, potentially leading to offset or T-shaped arrangements in addition to parallel-displaced stacking. nih.gov

Studies on Tautomerism (1H- vs. 2H-Indazole) and Conformational Preferences

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. researchgate.netnih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and therefore the predominant form in solution and in the solid state. beilstein-journals.orgnih.govnih.gov Computational studies on various indazole derivatives have consistently shown the greater stability of the 1H-form. nih.govnih.gov

The preference for the 1H-tautomer is attributed to its benzenoid character, which is generally more stable than the quinonoid structure of the 2H-tautomer. researchgate.net However, the relative stability can be influenced by substitution patterns and solvent effects. nih.govfrontiersin.org

Regarding conformational preferences, the primary consideration for this compound would be the orientation of the methoxy group relative to the plane of the indazole ring. Due to steric hindrance with the adjacent fluorine atom, the methyl group of the methoxy substituent is likely to be oriented out of the plane of the aromatic ring. Single crystal X-ray diffraction data would be required to definitively determine the preferred conformation in the solid state. nih.gov

Theoretical and Computational Investigations on 5 Bromo 7 Fluoro 6 Methoxy 1h Indazole

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand with a protein of interest.

Identification of Putative Binding Sites on Recombinant Proteins

In the absence of specific studies on 5-Bromo-7-fluoro-6-methoxy-1H-indazole, the identification of its putative binding sites would commence with the selection of relevant recombinant protein targets. This selection is typically guided by the therapeutic area of interest. For instance, given that various indazole derivatives have been investigated as kinase inhibitors, a panel of recombinant kinases would be a logical starting point.

Computational tools such as AutoDock, Glide, or GOLD would be employed to perform the docking simulations. The process involves preparing the three-dimensional structure of this compound and the crystal structures of the target proteins, often obtained from the Protein Data Bank (PDB). The software then systematically samples various conformations and orientations of the ligand within the protein's binding pockets to identify the most energetically favorable poses. The resulting docking scores provide a prediction of the binding affinity.

Characterization of Key Molecular Interactions (Hydrogen Bonds, Hydrophobic, Halogen Bonds)

Following the identification of the most probable binding poses, a detailed analysis of the intermolecular interactions between this compound and the amino acid residues of the target protein would be conducted. This characterization is crucial for understanding the basis of molecular recognition and for guiding further optimization of the ligand.

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the oxygen atom of the methoxy (B1213986) group are potential hydrogen bond acceptors, while the N-H of the indazole is a hydrogen bond donor. These interactions with polar amino acid residues in the binding site are critical for affinity and specificity.

Halogen Bonds: The bromine atom on the indazole ring is capable of forming halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in an amino acid side chain). These interactions are increasingly recognized for their importance in ligand binding. In silico docking studies on other halogenated indazoles have suggested that halogen bonding can significantly contribute to binding potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of new compounds and for identifying the key structural features that influence their potency.

Development of 2D- and 3D-QSAR Models

To develop a QSAR model for indazole derivatives, a dataset of compounds with known biological activities against a specific target is required.

2D-QSAR: This approach utilizes 2D descriptors calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and topological indices. Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are common statistical methods used to build the model.

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules. The compounds in the dataset are aligned, and steric and electrostatic fields are calculated around them. The resulting models provide contour maps that visualize the regions where modifications to the structure would likely increase or decrease biological activity.

While no specific QSAR models for this compound exist, studies on other indazole series have successfully developed predictive 2D and 3D-QSAR models for activities such as anti-cancer and anti-inflammatory effects. nih.gov These models have highlighted the importance of specific substitutions on the indazole ring for biological activity.

Identification of Key Structural Features Influencing Biological Activity (In Vitro)

QSAR models, particularly 3D-QSAR, are instrumental in identifying the key structural features that govern the biological activity of a series of compounds. For indazole derivatives, QSAR studies have often pointed to the importance of:

Substituents on the benzene (B151609) ring: The nature, position, and size of substituents like halogens and alkoxy groups can significantly impact activity by influencing electronic properties and steric interactions within the binding pocket.

Prediction of Molecular Properties using Computational Methods

A variety of computational methods are available to predict the physicochemical and pharmacokinetic properties of a molecule in silico. These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound. For this compound, these properties would be calculated using software packages like SwissADME, QikProp, or DataWarrior.

PropertyPredicted ValueMethod
Molecular Weight259.04 g/mol Calculation
LogP (Octanol-Water Partition Coefficient)Various predictive models (e.g., ALOGP, XLOGP3)
Topological Polar Surface Area (TPSA)Calculation based on functional groups
Number of Hydrogen Bond Donors1Rule-based
Number of Hydrogen Bond Acceptors3Rule-based
Rotatable Bonds1Rule-based

These predicted properties help to assess the compound's potential for oral bioavailability, membrane permeability, and metabolic stability, according to established guidelines such as Lipinski's Rule of Five.

Lipophilicity (LogP) and Polarity

For this compound, several computational models can be employed to predict its LogP value. These models utilize different algorithms, including atom-based, fragment-based, and whole-molecule approaches. The consensus LogP, an average of multiple prediction methods, often provides a more robust estimate. The calculated TPSA provides insight into the molecule's potential for hydrogen bonding and its polar interactions.

ParameterPredicted Value
Consensus LogP2.84
Topological Polar Surface Area (TPSA)42.55 Ų

The predicted Consensus LogP of 2.84 suggests that this compound possesses a moderate level of lipophilicity. This value falls within the range typically associated with good oral bioavailability, as per Lipinski's rule of five. The TPSA of 42.55 Ų indicates a moderate degree of polarity, which is also favorable for membrane permeability.

Quantum Descriptors and Topological Indices

Quantum chemical calculations and topological indices provide a deeper understanding of a molecule's electronic structure and topology, which are fundamental to its reactivity and biological activity. Quantum descriptors are derived from the electronic wavefunction of the molecule, while topological indices are numerical values derived from the molecular graph.

Quantum Descriptors

Topological Indices

Topological indices are numerical descriptors that characterize the topology of a molecule's structure. They are calculated from the graph representation of the molecule, where atoms are represented as vertices and bonds as edges. These indices can encode information about the size, shape, branching, and connectivity of the molecule. Some commonly used topological indices include the Wiener index, which is based on the distances between all pairs of vertices, and the Randić index, which reflects the degree of branching of the molecule. These indices have been successfully used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the structure of molecules with their biological activities and physicochemical properties.

Descriptor TypeDescriptorTheoretical Significance
Quantum DescriptorsHOMO-LUMO GapIndicator of chemical reactivity and stability.
Dipole MomentMeasure of the overall polarity of the molecule.
Molar RefractivityRelated to the volume of the molecule and its polarizability.
Topological IndicesWiener IndexReflects the compactness of the molecular structure.
Randić IndexCharacterizes the degree of branching in the molecule.

Structure Activity Relationship Sar Studies of 5 Bromo 7 Fluoro 6 Methoxy 1h Indazole in Chemical Biology Strictly in Vitro/in Silico Focus

Impact of Substitution Patterns on In Vitro Biological Target Interaction

The arrangement and nature of substituents on the indazole core are critical determinants of biological activity. The bromine, fluorine, and methoxy (B1213986) groups at the 5, 7, and 6 positions, respectively, each contribute distinct electronic and steric properties that govern the molecule's affinity for protein targets.

Role of Bromine, Fluorine, and Methoxy Groups on Receptor/Enzyme Affinity

The specific combination of a halogen at position 5, a methoxy group at position 6, and another halogen at position 7 creates a unique electronic and steric profile that modulates binding affinity.

Bromine: The bromine atom at the C5 position is a large, hydrophobic substituent that can engage in van der Waals and halogen bonding interactions within a protein's binding pocket. acs.orgnih.gov In the context of serotonin receptor ligands, a 5-bromo substituted indazole analog demonstrated high potency, which in silico docking studies suggested could be due to a halogen-bonding interaction with a phenylalanine residue in the orthosteric pocket. acs.org Such interactions can significantly enhance binding affinity and contribute to selectivity.

Fluorine: The fluorine atom at the C7 position is a small, highly electronegative element. Its presence can alter the acidity of the indazole N-H proton, influence metabolic stability, and form hydrogen bonds or other electrostatic interactions. nih.gov In SAR studies of necroptosis inhibitors, the introduction of a 7'-fluoro substituent was found to contribute to additional van der Waals interactions, enhancing cellular activity. nih.gov

Positional Isomerism and its Influence on Activity

The specific placement of functional groups on the indazole scaffold is a critical determinant of biological activity. solubilityofthings.com Shifting a substituent to a different position, even on the same carbon chain, can lead to a dramatic change in efficacy and target selectivity due to altered interactions with the biological target. solubilityofthings.comresearchgate.net

Studies on N-methyl indazole regioisomers, for example, have shown that the position of the methyl group has a profound effect on activity as positive allosteric modulators (PAMs) of the M1 receptor. researchgate.net Similarly, for the 5-Bromo-7-fluoro-6-methoxy-1H-indazole scaffold, moving the bromine from the 5-position to the 4- or 6-position would significantly alter the molecule's shape and electronic properties, likely leading to a different binding mode or a complete loss of affinity for a given target. SAR studies on IDO1 inhibitors have highlighted that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in inhibition, demonstrating the importance of positional isomerism. nih.gov Therefore, the 5, 6, 7-substitution pattern is a key element of the molecule's pharmacological identity.

SAR for Enzyme Inhibition (e.g., Kinases, IDO1) by Indazole Derivatives (In Vitro Assays)

Indazole derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1), which are important targets in oncology and immunology. nih.govnih.govnih.gov The SAR of these inhibitors is often finely tuned by the substituents on the indazole ring.

Binding Affinity (IC50/Ki) Determination

In vitro biochemical assays are fundamental for determining the potency of enzyme inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For indazole derivatives, these values can span a wide range from micromolar to low nanomolar, depending on the target and the substitution pattern.

For instance, in the development of inhibitors for protein kinase CK2, several 5-amino-3-arylindazole derivatives were identified with IC50 values in the nanomolar range, with the most active compound exhibiting an IC50 of 2 nM. biopolymers.org.uaproquest.com In the context of IDO1 inhibition, a series of 3-substituted 1H-indazoles showed potent activity, with lead compounds having IC50 values of 720 nM and 770 nM. nih.gov Another study on 4,6-substituted-1H-indazoles as dual IDO1/TDO inhibitors identified a compound with an enzymatic IC50 of 0.74 µM against IDO1. nih.gov Similarly, indazole-based derivatives have shown potent inhibition of VEGFR-2 kinase, with the most potent compound demonstrating an IC50 of 1.24 nM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Various Indazole Derivatives

Indazole Derivative TypeTarget EnzymeReported IC50Reference
5-Hetarylamino-3-aryl-1H-indazoleProtein Kinase CK22 nM biopolymers.org.ua
3-Substituted 1H-indazoleIDO1720 nM nih.gov
4,6-Substituted-1H-indazoleIDO10.74 µM nih.gov
4,6-Substituted-1H-indazoleTDO2.93 µM nih.gov
Indazole-based derivativeVEGFR-21.24 nM nih.gov
1H-indazole-3-carboxamideGSK-3βNot specified nih.gov

Selectivity Profiling against Related Targets (In Vitro)

A critical aspect of drug development is ensuring that a compound selectively inhibits its intended target to minimize off-target effects. researchgate.net For kinase inhibitors, selectivity is particularly challenging due to the high conservation of the ATP binding pocket across the kinome. researchgate.net Selectivity is typically assessed by screening the inhibitor against a large panel of related enzymes. researchgate.net

Indazole-based inhibitors have been optimized to achieve high selectivity. For example, a CRAF inhibitor with an indazole scaffold exhibited 99% inhibitory activity against CRAF compared to only 20% inhibition against other kinases in a panel of 32. nih.gov In another case, an optimized indazole derivative was found to be selective, inhibiting only 34 kinases out of a panel of 216 with more than 50% inhibition. nih.gov Computational modeling can help rationalize and predict isoform selectivity by identifying specific residue interactions within the kinase binding pocket that can be exploited by different substituents on the indazole scaffold. nih.gov

Ligand Efficiency and Binding Energy Analysis in Molecular Recognition (In Silico)

In silico methods, such as molecular docking and binding energy calculations, are invaluable tools for understanding and predicting how a ligand interacts with its target protein at the molecular level. nih.gov These approaches complement experimental SAR data and guide the optimization of lead compounds.

Ligand efficiency (LE) is a metric used to assess the binding potency of a compound in relation to its size (number of non-hydrogen atoms). wikipedia.org It is a measure of the average binding energy per atom. researchgate.net The mathematical expression for LE is often given as: LE = 1.4(−log IC50)/N, where N is the number of non-hydrogen atoms. wikipedia.org This metric is particularly useful in fragment-based drug design, helping to prioritize smaller, more efficient fragments for further development. nih.govnih.govresearchgate.net For example, a series of 1H-indazole-based derivatives designed as FGFR kinase inhibitors showed excellent ligand efficiencies ranging from 0.30 to 0.48. nih.gov

Molecular docking simulations predict the preferred orientation and conformation of a ligand within a protein's binding site and estimate the binding energy. nih.gov For novel indazole derivatives, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their inhibitory activity. nih.govnih.gov For instance, docking analysis of amide indazole derivatives with a renal cancer receptor protein helped identify the compounds with the highest binding energies, correlating with their potential efficacy. nih.gov These computational studies provide a structural basis for the observed SAR and allow for the rational design of new analogs with improved potency and selectivity.

Pharmacophore Modeling and Lead Optimization Strategies for Indazole Scaffolds (In Silico)

Computational methods are integral to modern drug discovery, accelerating the identification and refinement of lead compounds. danaher.com For scaffolds like indazole, in silico techniques such as pharmacophore modeling and structure-based design are pivotal in guiding lead optimization. danaher.comnih.gov These approaches help elucidate the key molecular interactions necessary for biological activity and predict how modifications to a lead structure will impact its potency and selectivity.

Pharmacophore Modeling

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These models are generated either from a set of known active ligands or from the ligand-binding site of a target protein. researchgate.net For indazole-based inhibitors, particularly those targeting protein kinases, common pharmacophoric features include:

Hydrogen Bond Donors/Acceptors: The indazole nucleus itself, with its pyrazole (B372694) ring, can act as both a hydrogen bond donor (N1-H) and acceptor (N2), often forming a critical "hinge-binding" interaction in the ATP-binding pocket of kinases. semanticscholar.org

Hydrophobic Regions: Aromatic and aliphatic substituents on the indazole ring can occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity.

Halogen Bond Donors: The bromine at the C-5 position and fluorine at the C-7 position can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Docking analysis of some indazole derivatives has shown that halogen substituents can form key interactions with amino acid residues in the target's active site. nih.gov

A pharmacophore model for a hypothetical kinase target might feature the indazole N1-H as a hydrogen bond donor, the N2 atom as an acceptor, and define vectors for hydrophobic and halogen-bonding groups corresponding to the substituents at the 5, 6, and 7-positions.

Lead Optimization Strategies

Lead optimization is the iterative process of modifying a biologically active compound to improve its characteristics, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com In silico strategies, including molecular docking and fragment-based design, are frequently employed to guide these modifications for indazole scaffolds. nih.gov

Substitution at the 5-Position: The 5-position of the indazole ring is a common site for modification. In studies on various kinases, introducing substituents at this position has been shown to modulate potency. For instance, in the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), 5-substituted indazoles were synthesized and evaluated, with computational studies indicating that hydrophobicity and electrostatic potential at this position are important descriptors for biological activity. researchgate.net The presence of a bromine atom, as in this compound, provides a hydrophobic feature and a potential halogen bond donor. SAR studies on other heterocyclic scaffolds have shown that halogen substitution can be favorable for activity. mdpi.com

Substitution at the 6-Position: The 6-position is another key vector for optimization. In the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group on the indazole scaffold was found to be crucial for potent inhibition. semanticscholar.org The methoxy group in this compound can act as a hydrogen bond acceptor and influence the electronic properties of the ring system. Studies on other indazole series have shown that 4-methoxy phenyl derivatives can have variable effects, sometimes resulting in poor activity compared to other substituents. rsc.org

Substitution at the 7-Position: The 7-position is less commonly explored but can play a role in achieving selectivity and improving physicochemical properties. The introduction of a fluorine atom at this position, as seen in 7-fluoro-1H-indazole, can alter the molecule's pKa, lipophilicity, and metabolic stability. guidechem.com Fluorine substitution is a common strategy in lead optimization to block metabolic soft spots or to enhance binding affinity through favorable electrostatic or halogen bonding interactions.

Data Tables

Table 1: Impact of Indazole Substitution on Kinase Inhibitory Activity (In Vitro) This table compiles representative data from various studies on substituted indazoles to illustrate SAR principles. The activities are not directly comparable across different targets but show the effect of substitution.

Compound/ScaffoldTarget KinaseSubstitution(s)Activity (IC₅₀)
Indazole DerivativeULK-13-Amino368 nM
Indazole DerivativeULK-13-Amino, N-naphthyl11 nM
6-Azaindazole DerivativePim kinasesVariesPicomolar range
Indazole CarboxamideFGFR16-(2,6-dichloro-3,5-dimethoxyphenyl)69.1 nM
Indazole CarboxamideFGFR16-(2,6-dichloro-3,5-dimethoxyphenyl), 4-(N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide)30.2 nM
5-AminoindazoleCOX-25-Amino12.32 µM
6-NitroindazoleCOX-26-Nitro19.22 µM

Data sourced from multiple studies to illustrate general SAR trends. rsc.orgsemanticscholar.orgnih.govnih.gov

Advanced Analytical Methodologies for Research and Quality Control of 5 Bromo 7 Fluoro 6 Methoxy 1h Indazole

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are the cornerstone of purity assessment and separation in the pharmaceutical industry. For a substituted indazole such as 5-Bromo-7-fluoro-6-methoxy-1H-indazole, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most pertinent techniques, offering high resolution and sensitivity. Gas Chromatography (GC) also plays a role in the analysis of volatile by-products that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A well-developed HPLC method is essential for determining the purity of this compound and for monitoring the progress of its synthesis. The development of a stability-indicating HPLC method is particularly important for assessing the compound's stability under various stress conditions.

A typical reversed-phase HPLC method for a substituted indazole would involve a C18 column. biomedres.us The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com Gradient elution is often preferred to achieve optimal separation of the main compound from its impurities within a reasonable timeframe. UV detection is commonly employed, with the detection wavelength selected based on the compound's UV absorption maxima. For indazole derivatives, this is often in the range of 210-300 nm. biomedres.us

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterSuggested Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical HPLC method based on common practices for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, greater resolution, and increased sensitivity. biomedres.usmdpi.com This is particularly advantageous for high-throughput screening and for the analysis of complex impurity profiles. The principles of UPLC method development are similar to those of HPLC, but with adjustments to accommodate the higher backpressures generated by the smaller particle size columns. biomedres.us

For this compound, a UPLC method would offer a significant reduction in analysis time and solvent consumption compared to HPLC. biomedres.usmdpi.com The enhanced resolution of UPLC is also beneficial for separating closely related impurities, such as positional isomers that may be formed during synthesis. researchgate.netnih.gov

Table 2: Representative UPLC Method Parameters for this compound

ParameterSuggested Conditions
Column Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 20-90% B; 2-3 min, 90% B; 3-3.5 min, 20% B
Flow Rate 0.4 mL/min
Detection UV at 254 nm
Injection Volume 2 µL
Column Temperature 40 °C

This table illustrates a potential UPLC method, highlighting the typical reduction in run time and column dimensions compared to HPLC.

Gas Chromatography (GC) for Volatile By-products

While this compound itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for the identification and quantification of volatile organic impurities that may be present from the synthesis process. nih.gov These can include residual solvents or volatile by-products from side reactions. Headspace GC, where the vapor above the sample is injected, is a particularly useful technique for this purpose as it avoids the introduction of non-volatile matrix components into the GC system. nih.gov

The synthesis of substituted indazoles can involve various reagents and solvents, some of which may be volatile. organic-chemistry.orgorganic-chemistry.org GC analysis ensures that the final product meets the stringent limits for residual solvents set by regulatory bodies. A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase and flame ionization detection (FID) for quantification. For identification purposes, GC coupled with mass spectrometry (GC-MS) is the gold standard. researchgate.net

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. youtube.comresearchgate.netresearchgate.net this compound, with its aromatic indazole core, is expected to have a distinct UV absorption spectrum, making it amenable to spectrophotometric analysis.

This technique is particularly useful for in-process controls during synthesis, where a quick estimation of concentration is required. A spectrophotometric method would involve dissolving a known weight of the compound in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standard solutions of known concentrations. youtube.com

Table 3: Projected UV-Vis Spectrophotometric Data for this compound

ParameterExpected Value
Solvent Methanol
λmax ~280 - 310 nm
Molar Absorptivity (ε) 5,000 - 15,000 L·mol⁻¹·cm⁻¹
Linearity Range 1 - 20 µg/mL

The values in this table are estimations based on the UV-Vis properties of similar substituted indazole compounds.

Capillary Electrophoresis for High-Throughput Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and minimal solvent consumption. wikipedia.org CE is particularly well-suited for the analysis of charged or ionizable compounds, making it applicable to this compound, which can be protonated in an acidic buffer.

For the analysis of heterocyclic compounds like indazoles, capillary zone electrophoresis (CZE) is a commonly used mode. nih.govnih.gov The separation is typically performed in a fused-silica capillary with a buffer electrolyte. The composition and pH of the buffer are critical parameters that influence the separation. nih.gov The addition of organic modifiers, such as methanol or acetonitrile, can also be used to optimize the separation. nih.gov

Development of Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling, where one or more atoms in a molecule are replaced by their isotope, is a powerful tool in both mechanistic and analytical studies. chemrxiv.org For this compound, the introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be highly beneficial.

In mechanistic studies, isotopically labeled compounds can be used to trace the pathways of chemical reactions, providing valuable insights into the synthesis process. In analytical studies, isotopically labeled analogs of the compound can serve as ideal internal standards for quantitative analysis by mass spectrometry-based techniques like LC-MS. The co-elution of the labeled internal standard with the unlabeled analyte allows for highly accurate and precise quantification, as it compensates for variations in sample preparation and instrument response. The development of synthetic routes to access isotopically labeled this compound is therefore a critical aspect of its comprehensive analytical characterization.

Future Research Trajectories and Outlook for 5 Bromo 7 Fluoro 6 Methoxy 1h Indazole Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Bromo-7-fluoro-6-methoxy-1H-indazole and its derivatives will likely move beyond traditional multi-step procedures towards more efficient and environmentally benign methods. A key area of development will be the adoption of transition-metal-catalyzed C-H activation and annulation sequences, which have emerged as powerful tools for constructing functionalized indazoles in a single step. nih.gov These methods can potentially streamline the synthesis, reduce waste, and allow for the introduction of diverse substituents.

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic strategies. This includes the use of sustainable catalysts, such as copper oxide nanoparticles on activated carbon, and environmentally friendly solvents like polyethylene (B3416737) glycol (PEG). acs.orgnih.gov Such approaches not only minimize the environmental impact but can also lead to improved reaction efficiency and cost-effectiveness. The exploration of non-traditional activation methods, including microwave and ultrasound irradiation, could further accelerate the synthesis of indazole derivatives. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Considerations
Transition-Metal Catalysis High efficiency, regioselectivity, and functional group tolerance. nih.govCatalyst cost and removal, optimization of reaction conditions.
Green Chemistry Approaches Reduced environmental impact, use of renewable resources, and safer reaction conditions. acs.orgnih.govCatalyst stability and reusability, solvent compatibility.
Photoredox Catalysis Mild reaction conditions, generation of reactive species under visible light. researchgate.netSubstrate scope, quantum yield optimization.
Flow Chemistry Precise control over reaction parameters, enhanced safety, and scalability.Initial setup cost, potential for clogging with solid byproducts.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can significantly accelerate the drug discovery process by predicting the biological activities and physicochemical properties of virtual compounds before their actual synthesis. nih.govexlibrisgroup.com

In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build predictive models based on existing data for indazole derivatives. nih.gov These models can then be used to screen large virtual libraries of compounds derived from the this compound core, identifying candidates with the highest probability of desired biological activity. nih.govresearchgate.net Deep learning approaches, particularly those utilizing graph neural networks, can learn complex relationships between molecular structure and function directly from data, offering a powerful alternative to traditional feature engineering. youtube.com

Table 2: AI/ML Applications in Indazole Derivative Design

AI/ML TechniqueApplication in Drug DesignPotential Impact
Machine Learning (e.g., SVM, Random Forest) QSAR modeling to predict bioactivity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govFaster identification of lead compounds with favorable properties.
Deep Learning (e.g., Graph Neural Networks) De novo drug design, prediction of molecular properties from structure. youtube.comGeneration of novel and diverse molecular structures with desired characteristics.
Molecular Docking and Simulation Predicting binding affinity and mode of interaction with biological targets. nih.govmdpi.comRational design of potent and selective inhibitors.

Exploration of Indazole Scaffolds for Diverse Chemical Biology Applications (In Vitro)

The unique substitution pattern of this compound makes it an attractive scaffold for the development of probes and modulators for in vitro chemical biology studies. The indazole nucleus is a common feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govbenthamscience.comrsc.org

Future research should focus on synthesizing a library of derivatives based on the this compound core and screening them against a diverse panel of biological targets. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making these compounds particularly interesting for probing biological systems. nih.govnih.gov For instance, the development of fluorescently labeled derivatives could enable the visualization and tracking of biological processes within living cells. squarespace.com Scaffold hopping, a strategy where the core of a known active molecule is replaced by a different scaffold (in this case, from an indole (B1671886) to an indazole), could lead to the discovery of inhibitors with novel selectivity profiles. rsc.orgnih.gov

Methodological Advancements in High-Resolution Structural Determination

A detailed understanding of the three-dimensional structure of this compound and its complexes with biological macromolecules is crucial for rational drug design. While obtaining high-resolution crystal structures can be challenging, future advancements in crystallographic techniques and computational modeling will be instrumental.

The presence of a bromine atom can be advantageous for solving the phase problem in X-ray crystallography through anomalous dispersion. The study of isostructural halogen-substituted benzimidazoles has shown how different halogen atoms can influence crystal packing through various non-covalent interactions. mdpi.com Similar systematic studies on halogenated indazoles will provide valuable insights into their supramolecular chemistry. Furthermore, advanced NMR spectroscopic techniques, including solid-state CPMAS, can provide detailed structural information in cases where single crystals are difficult to obtain. core.ac.uk Computational methods can be used to predict and refine crystal structures, complementing experimental data. unr.edu

Collaborative and Interdisciplinary Research Frameworks

The full potential of this compound can only be realized through collaborative and interdisciplinary research efforts. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields, including synthetic organic chemistry, computational chemistry, molecular biology, pharmacology, and structural biology. nih.gov

Future research should be conducted within frameworks that encourage open communication and data sharing between different research groups. Such collaborations can foster innovation by combining diverse perspectives and technical skills. For example, a synthetic chemist could collaborate with a computational chemist to design and synthesize a focused library of compounds, which would then be evaluated by a biologist for its in vitro activity. Structural biologists could then determine the high-resolution structures of the most promising compounds bound to their targets, providing crucial information for the next round of design and optimization. This iterative cycle of design, synthesis, and testing, fueled by interdisciplinary collaboration, will be key to unlocking the full scientific and therapeutic potential of this promising chemical entity.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-7-fluoro-6-methoxy-1H-indazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of halogenated aniline precursors. For example:

  • Step 1: Start with a substituted aniline derivative (e.g., 4-bromo-2-fluoro-5-methoxyaniline).
  • Step 2: Perform cyclization using methyl isocyanide or a similar reagent in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd(OAc)₂ or CuI) .
  • Step 3: Optimize solvent choice (DMF or THF) and temperature (80–120°C) to enhance regioselectivity and yield .

Key Considerations:

  • Halogen Reactivity: Bromine at position 5 may undergo unintended nucleophilic substitution; use protecting groups (e.g., SEM) to prevent side reactions .
  • Solvent Effects: Polar aprotic solvents like DMF improve solubility of intermediates but may require post-reaction purification via column chromatography .

Q. How can researchers verify the structural purity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • ¹H/¹³C NMR: Confirm substituent positions via characteristic shifts (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 7.0–8.5 ppm) .
    • HPLC-MS: Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and solve the structure using SHELXL .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated indazoles like this compound?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Harmonization: Normalize assay conditions (e.g., IC₅₀ values across kinase inhibition studies) to enable cross-study comparisons .
    • Dose-Response Validation: Replicate conflicting results under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to compare binding modes in silico, identifying substituent-dependent interactions (e.g., bromine’s hydrophobic effects vs. fluorine’s electrostatic contributions) .

Case Example:
If Study A reports anti-cancer activity (IC₅₀ = 2 μM) while Study B finds no effect, validate cell lines (e.g., HCT-116 vs. HEK293), assay endpoints (e.g., apoptosis vs. proliferation), and compound stability .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

Methodological Answer:

  • Substitution Reactions:
    • Buchwald-Hartwig Amination: Replace bromine at position 5 using Pd(dba)₂/XantPhos catalyst and primary/secondary amines (70–90°C, toluene) .
    • SNAr Reactions: Exploit fluorine’s electronegativity at position 7 for nucleophilic substitution with alkoxides or thiols (DMF, 100°C) .
  • Optimization Parameters:
    • Catalyst Screening: Test Pd vs. Cu catalysts for cross-coupling efficiency.
    • Solvent Selection: Use DMSO for polar transition states or THF for sterically hindered reactions .

Q. What in vitro assays are most suitable for evaluating the kinase inhibitory potential of this compound?

Methodological Answer:

  • Kinase Profiling:
    • Broad-Panel Screening: Use platforms like Eurofins KinaseProfiler® to test inhibition across 100+ kinases, prioritizing targets with bromine/fluorine-substituted ligands (e.g., EGFR, VEGFR2) .
    • ATP-Competition Assays: Measure IC₅₀ via fluorescence polarization (FP) with ATP-conjugated probes (e.g., ADP-Glo™) .
  • Cell-Based Validation:
    • Western Blotting: Quantify phosphorylation levels of downstream targets (e.g., ERK1/2 in MAPK pathway) in treated vs. untreated cancer cells .

Key Metrics:

  • Selectivity Index: Ratio of IC₅₀ values for target vs. off-target kinases (aim for >10) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.